molecular formula C10H18N2O3 B182101 Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate CAS No. 109384-26-1

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate

Cat. No.: B182101
CAS No.: 109384-26-1
M. Wt: 214.26 g/mol
InChI Key: SLWXQUHGEUNYSN-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Safety and Hazards

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate may cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If eye irritation persists, get medical advice or attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate typically involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected piperazine is then further reacted with methyl iodide to introduce the methyl group, followed by oxidation to form the oxo group .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various alkyl or acyl derivatives .

Scientific Research Applications

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound serves as a building block for the development of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the synthesis of potential drug candidates for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxopiperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate is unique due to the presence of the methyl group and the oxo group on the piperazine ring. This structural feature imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-5-11(4)8(13)7-12/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWXQUHGEUNYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596225
Record name tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109384-26-1
Record name tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8 g of 4-t-butoxycarbonyl-2-oxopiperazine (previously prepared from 2-oxopiperazine and di-t-butyl dicarbonate) were dissolved in 80 ml of dimethylformamide. 1.92 g of sodium hydride (55%, in paraffin) were added to this solution, and the mixture was stirred at room temperature for one hour. A solution of 6.8 g of methyl iodide in 20 ml of dimethylformamide was then added, and the resulting mixture was stirred at room temperature for 3 hours. The reaction mixture was then poured into a saturated aqueous solution of sodium chloride and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was purified by column chromatography through silica gel, eluted with ethyl acetate, to give 3.0 g of 1-methyl-2-oxo-4-t-butoxycarbonylpiperazine in the form of colorless oil.
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8 g
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1.92 g
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6.8 g
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20 mL
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80 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1-tert-Butoxycarbonyl-3-oxopiperazine (see Tetrahedron Lett. (1980), 21(32), 3019-20 for outline of synthesis, 5 g) was dissolved in dry DMF (75 ml) and potassium tert-butoxide (3.08 g) was added. The mixture was stirred at ambient temperature for 1 hour, then iodomethane (3.9 g) was added, and stirring continued at the same temperature for 2.5 hours. Solvent was evaporated, and the residue chromatographed on silica, using as eluant a gradient increasing in polarity from 0 to 100% ethyl acetate in iso-hexane. Relevant fractions were combined and evaporated to give 1-tert-butoxycarbonyl-4-methyl-3-oxopiperazine (3.92 g).
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5 g
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75 mL
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3.08 g
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3.9 g
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Synthesis routes and methods IV

Procedure details

To 3-oxopiperazine-1-carboxylic acid tert-butyl ester (0.303 g) in N,N-dimethylformamide (12 mL), sodium hydride (being washed with pentane and dried, 44.3 mg) was added at 0° C., followed by stirring for 10 minutes. To the reaction mixture, methyl iodide (0.141 mL) was added, and the resultant mixture was stirred at room temperature for 20 hours. The reaction mixture was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate. The organic layers were combined, and washed with saturated brine, and then dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, to thereby give the title compound as an oily product (0.308 g, 95%).
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0.303 g
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44.3 mg
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12 mL
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0.141 mL
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Yield
95%

Synthesis routes and methods V

Procedure details

To a solution of 3-oxopiperazine-1-carboxylic acid tert-butyl ester (500 mg, 2.50 mmol) in DMF (20 mL) cooled on an ice-bath was added sodium hydride (120 mg, 3.00 mmol, 60% dispersion in mineral oil) and the resulting mixture stirred for 10 min. Methyl iodide (233 μL, 532 mg, 3.75 mmol) was added and the resulting mixture stirred at room temperature for 18 h. The reaction mixture was quenched with H2O and extracted with EtOAc. The combined organics were dried (Na2SO4) and concentrated in vacuo affording 4-Methyl-3-oxopiperazine-1-carboxylic acid tert-butyl ester as a yellow oil (300 mg, 56%). 1H NMR (CDCl3, 300 MHz): δ 4.08 (s, 2H); 3.65 (t, J=5.4 Hz, 2H); 3.35 (t, J=5.4 Hz, 2H); 3.00 (s, 3H); 1.47 (s, 9H).
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500 mg
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20 mL
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120 mg
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233 μL
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